Cas no 50609-23-9 ((2,6-Dichlorophenyl)(phenyl)methanone)
(2,6-Dichlorophenyl)(phenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- Methanone, (2,6-dichlorophenyl)phenyl-
- (2,6-dichlorophenyl)-phenylmethanone
- 2,6-Dichlorobenzophenone
- DTXSID40391742
- EN300-106316
- (2,6-dichlorophenyl)(phenyl)methanone
- (2,6-Dichloro-phenyl)-phenyl-methanone
- Z385417034
- SCHEMBL1042856
- MFCD00156821
- AKOS009338875
- 50609-23-9
- CS-0230942
- (2,6-Dichlorophenyl)(phenyl)methanone
-
- Inchi: 1S/C13H8Cl2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H
- InChI Key: CVXUBCVZKVCBCU-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(C1C=CC=CC=1)=O)Cl
Computed Properties
- Exact Mass: 249.99534
- Monoisotopic Mass: 249.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
(2,6-Dichlorophenyl)(phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D483998-10mg |
(2,6-Dichlorophenyl)(phenyl)methanone |
50609-23-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D483998-50mg |
(2,6-Dichlorophenyl)(phenyl)methanone |
50609-23-9 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D483998-100mg |
(2,6-Dichlorophenyl)(phenyl)methanone |
50609-23-9 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Enamine | EN300-106316-0.05g |
(2,6-dichlorophenyl)(phenyl)methanone |
50609-23-9 | 95.0% | 0.05g |
$112.0 | 2025-02-21 | |
| Enamine | EN300-106316-0.1g |
(2,6-dichlorophenyl)(phenyl)methanone |
50609-23-9 | 95.0% | 0.1g |
$168.0 | 2025-02-21 | |
| Enamine | EN300-106316-0.25g |
(2,6-dichlorophenyl)(phenyl)methanone |
50609-23-9 | 95.0% | 0.25g |
$240.0 | 2025-02-21 | |
| Enamine | EN300-106316-0.5g |
(2,6-dichlorophenyl)(phenyl)methanone |
50609-23-9 | 95.0% | 0.5g |
$444.0 | 2025-02-21 | |
| Enamine | EN300-106316-1.0g |
(2,6-dichlorophenyl)(phenyl)methanone |
50609-23-9 | 95.0% | 1.0g |
$571.0 | 2025-02-21 | |
| Enamine | EN300-106316-2.5g |
(2,6-dichlorophenyl)(phenyl)methanone |
50609-23-9 | 95.0% | 2.5g |
$1118.0 | 2025-02-21 | |
| Enamine | EN300-106316-5.0g |
(2,6-dichlorophenyl)(phenyl)methanone |
50609-23-9 | 95.0% | 5.0g |
$1654.0 | 2025-02-21 |
(2,6-Dichlorophenyl)(phenyl)methanone Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on (2,6-Dichlorophenyl)(phenyl)methanone
Recent Advances in the Study of (2,6-Dichlorophenyl)(phenyl)methanone (CAS: 50609-23-9) in Chemical Biology and Pharmaceutical Research
The compound (2,6-Dichlorophenyl)(phenyl)methanone (CAS: 50609-23-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research briefing aims to provide an updated overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The information presented here is based on a comprehensive review of recent peer-reviewed publications, patents, and industry reports.
Recent studies have highlighted the role of (2,6-Dichlorophenyl)(phenyl)methanone as a key intermediate in the synthesis of bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors. The compound's unique structural features, including the dichlorophenyl and phenyl ketone moieties, contribute to its ability to interact with specific protein targets, making it a valuable scaffold for drug design. Researchers have also explored its potential as a modulator of inflammatory pathways, with promising results in preclinical models of autoimmune diseases.
In addition to its pharmacological applications, (2,6-Dichlorophenyl)(phenyl)methanone has been investigated for its chemical properties. A recent study in Organic Letters detailed an optimized synthetic route for this compound, achieving higher yields and purity through the use of palladium-catalyzed cross-coupling reactions. This advancement is particularly relevant for large-scale production, addressing previous challenges in its synthesis. Furthermore, computational studies have provided insights into the compound's molecular interactions, aiding in the rational design of derivatives with enhanced bioactivity.
The safety and toxicological profile of (2,6-Dichlorophenyl)(phenyl)methanone has also been a focus of recent research. A 2022 report by the European Chemicals Agency (ECHA) evaluated its environmental and health impacts, concluding that it exhibits low acute toxicity but requires further investigation into its long-term effects. These findings underscore the importance of continued research to ensure its safe use in pharmaceutical applications. Overall, the compound's multifaceted role in drug development and chemical biology makes it a subject of ongoing interest, with potential for future breakthroughs in therapeutic innovation.
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